HIF-1 Pathway Activation: Scaffold Potency vs. Optimized N-Substituted Derivatives
2-(Piperidin-4-yl)benzamide hydrochloride is the unsubstituted parent scaffold of a series of N-(piperidin-4-yl)benzamide derivatives evaluated as HIF-1 pathway activators. The parent scaffold itself lacks direct, reported biological activity; however, optimized N-substituted diaryl ether derivatives (compounds 10b and 10j) exhibit potent inhibitory bioactivity in HepG2 cells. This comparison illustrates that the core scaffold requires specific N-substitution to achieve sub-micromolar potency, underscoring its role as a synthetic intermediate rather than a final active pharmaceutical ingredient [1].
| Evidence Dimension | In vitro antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | Not reported as active; serves as synthetic scaffold |
| Comparator Or Baseline | Compound 10b: IC50 = 0.12 µM; Compound 10j: IC50 = 0.13 µM |
| Quantified Difference | N-substitution confers sub-micromolar potency absent in parent scaffold |
| Conditions | HepG2 hepatocellular carcinoma cell line |
Why This Matters
Procurement of the unsubstituted hydrochloride salt enables SAR-driven derivatization for HIF-1 targeting programs.
- [1] Huang ZN, Liang H, Qiao H, Wang BR, Qu N, Li H, Zhou RR, Wang LJ, Li SH, Li FN. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Arch Pharm Res. 2018 Dec;41(12):1149-1161. View Source
